molecular formula C12H15ClF3N B2963124 (2S,4S)-4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride CAS No. 2445749-50-6

(2S,4S)-4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

Cat. No.: B2963124
CAS No.: 2445749-50-6
M. Wt: 265.7
InChI Key: BIHOFMQKGQSUGX-RWHJDYSMSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound “(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride”, the InChI code is "1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m0./s1" . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

For the similar compound “(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride”, it has a molecular weight of 193.57. It’s a powder and should be stored at 4 degrees Celsius .

Scientific Research Applications

  • Organocatalysis in Chemical Synthesis:

    • Chowdhury and Ghosh (2009) demonstrated that a combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity, highlighting the potential of pyrrolidine derivatives in organocatalysis (Chowdhury & Ghosh, 2009).
  • Catalysis in Organic Reactions:

    • Singh et al. (2009) explored the use of seleno and thio derivatives of pyrrolidine in synthesizing complexes with Pd(II) and Pt(II). These complexes were used as catalysts for various organic reactions, such as Heck and Suzuki–Miyaura coupling reactions (Singh, Singh, & Singh, 2009).
  • Synthesis of Pyridine Derivatives:

    • Al-Issa (2012) synthesized a series of pyridine derivatives, indicating the role of pyrrolidine derivatives in the synthesis of complex organic molecules (Al-Issa, 2012).
  • High-Performance Polymeric Materials:

    • Wang et al. (2008) synthesized new pyridine-containing polyimides with high thermal stability and optical properties, demonstrating the utility of pyrrolidine derivatives in the development of advanced polymeric materials (Wang, Liou, Liaw, & Huang, 2008).
  • Synthesis of Heterocyclic Compounds:

    • Bradiaková et al. (2009) prepared 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing the role of pyrrolidine derivatives in synthesizing heterocyclic compounds (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).

Safety and Hazards

The similar compound “(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride” has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2S,4S)-4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15;/h2-5,8,11,16H,6-7H2,1H3;1H/t8-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHOFMQKGQSUGX-RWHJDYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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